molecular formula C12H15N5O2 B5855556 N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide

N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide

Cat. No. B5855556
M. Wt: 261.28 g/mol
InChI Key: RZIVMCKBQJGYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide, also known as MBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBT belongs to the class of benzotriazole derivatives, which are known for their diverse applications in the pharmaceutical, agrochemical, and polymer industries.

Scientific Research Applications

N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. It has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In the agrochemical industry, N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide has been shown to have herbicidal and fungicidal properties. It has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry. Additionally, N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide has been investigated for its potential applications in the field of polymer science, where it has been found to act as an efficient UV stabilizer.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In the pharmaceutical industry, N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. In the agrochemical industry, N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential amino acids in plants, leading to their death.
Biochemical and Physiological Effects:
N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide has been found to exhibit various biochemical and physiological effects. In the pharmaceutical industry, N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation. In the agrochemical industry, N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide has been found to inhibit the growth of weeds and fungi. Additionally, N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide has been shown to act as a UV stabilizer in polymers, protecting them from degradation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide is its diverse range of applications in various fields. It is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one of the limitations of N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide is not fully understood, which may hinder its development as a drug or agrochemical.

Future Directions

There are several future directions for the research and development of N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide. In the pharmaceutical industry, further studies are needed to elucidate the mechanism of action of N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide and to investigate its potential use as a drug delivery system. In the agrochemical industry, research is needed to develop safer and more effective herbicides and fungicides based on N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide. Additionally, further studies are needed to investigate the potential use of N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide as a corrosion inhibitor in the oil and gas industry. In the field of polymer science, research is needed to develop more efficient UV stabilizers based on N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide.

Synthesis Methods

The synthesis of N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide can be achieved by reacting 5-amino-1-methyl-1H-benzotriazole with 4-morpholinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide as a white crystalline solid. The purity of N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-4-morpholinecarboxamide can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

N-(1-methylbenzotriazol-5-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-16-11-3-2-9(8-10(11)14-15-16)13-12(18)17-4-6-19-7-5-17/h2-3,8H,4-7H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIVMCKBQJGYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)N3CCOCC3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-1H-benzotriazol-5-yl)morpholine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.